6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxythieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVNOSXZCMYLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents to form the thienoquinoline core . Microwave irradiation has also been employed to enhance the reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Anticancer Properties
Research indicates that 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid exhibits notable anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of the IκB kinase complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression. Inhibiting this pathway can lead to reduced expression of pro-inflammatory cytokines and may have therapeutic implications for treating cancers such as breast cancer and lymphomas .
- P-Glycoprotein Inhibition : Recent studies have synthesized derivatives of this compound that act as P-glycoprotein inhibitors. These derivatives demonstrated significant inhibition of drug efflux in multidrug-resistant cancer cells, enhancing the efficacy of chemotherapeutic agents .
Antimicrobial Activity
The compound's structure suggests potential antibacterial properties. Although some studies have reported limited antibacterial activity, further exploration into its derivatives may yield compounds with enhanced efficacy against various bacterial strains .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives:
- Substituent Effects : Modifications at specific positions on the thienoquinoline scaffold can significantly alter biological activity. For instance, introducing hydroxyl or methoxy groups at strategic locations has been associated with improved P-glycoprotein inhibition .
Synthesis and Evaluation
A study focused on synthesizing a series of 6-methoxy-thieno[2,3-b]quinoline derivatives evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, outperforming established chemotherapeutics like verapamil in P-glycoprotein inhibition .
| Compound | Cytotoxicity (IC50) | P-glycoprotein Inhibition |
|---|---|---|
| 5a | Moderate | Strong |
| 5b | Low | Very Strong |
In Vivo Studies
In vivo studies are necessary to assess the therapeutic potential of these compounds fully. Animal models have shown promising results in terms of tumor reduction when treated with formulations containing this compound .
Mechanism of Action
The mechanism of action of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy vs. Methyl: The methoxy group in the target compound enhances solubility compared to hydrophobic methyl groups in 5,8-dimethyl-TQCA, which may improve bioavailability . Carboxylic Acid Position: Derivatives with carboxylic acid at C2 (e.g., 6-methoxy-TQCA) exhibit stronger antibacterial activity than C4-substituted analogs (e.g., 6-methoxy-2-arylquinoline-4-carboxylic acid).
Synthetic Routes: Microwave irradiation consistently improves yields for thienoquinoline derivatives, achieving >70% efficiency in solvent-free conditions . Transition metal-catalyzed C-H activation (e.g., Rh(III)) enables late-stage functionalization, critical for generating complex analogs like 3-amino-7-methoxy-TQCA .
Key Findings:
- Antibacterial Activity: Alkyl esters of thienoquinoline-2-carboxylic acids (e.g., methyl esters) show superior activity compared to free acids, likely due to enhanced cell permeability .
- Antimalarial vs. Antitumor Activity: 5,8-Dimethyl-TQCA targets lipid membranes in malaria parasites , while 3-amino-7-methoxy-TQCA may intercalate DNA in cancer cells .
- ACE2 Inhibition: Hydroxy-methoxyquinoline derivatives exhibit modest ACE2-RBD binding inhibition, suggesting synergistic effects with other plant compounds .
Biological Activity
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The chemical structure of this compound includes a methoxy group and a thienoquinoline core, which are believed to contribute to its unique biological activities. The molecular formula is C₁₃H₉NO₃S with a molecular weight of 253.28 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities .
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P). The compound showed low to moderate toxicity in both cell lines but was effective in inhibiting the efflux of rhodamine 123, a fluorescent dye used to assess P-glycoprotein (P-gp) activity. Compounds derived from this structure were found to be significantly more potent than traditional P-gp inhibitors like verapamil .
Table 1: Cytotoxicity and P-gp Inhibition Activity
| Compound | Cell Line | Cytotoxicity (IC50 μM) | P-gp Inhibition |
|---|---|---|---|
| This compound | EPG85-257RDB | Moderate | Significant |
| 5a | EPG85-257P | Low | 1.3-fold stronger than verapamil |
| 5b | EPG85-257P | Low | 2.1-fold stronger than verapamil |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been studied for its antimicrobial effects. Preliminary data suggest that it possesses activity against various bacterial strains, although further research is needed to elucidate the precise mechanisms involved .
Case Study: Synthesis and Evaluation
A comprehensive study involved synthesizing several derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the methoxy and carboxylic acid groups significantly influenced the compounds' efficacy as P-gp inhibitors. The structure-activity relationship (SAR) analysis revealed that hydroxyl methyl substitutions at specific positions enhanced inhibitory activity .
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds are ongoing. Initial findings suggest promising results in animal models for cancer treatment, highlighting the potential for clinical applications .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Pfitzinger or Friedländer condensation. For example, the Pfitzinger reaction involves condensation of isatin derivatives with ketones in alkaline media, as demonstrated for analogous quinoline-4-carboxylic acids . Reaction optimization (e.g., pH, temperature, and catalyst selection) is critical: sodium acetate enhances cyclization efficiency, while higher temperatures (>120°C) may promote side reactions. Yields typically range from 40–65% under controlled conditions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For regiochemical confirmation, compare NOESY/ROESY NMR data with computational models (e.g., DFT). Purity is validated via HPLC (C18 column, methanol/water gradient) and elemental analysis. X-ray crystallography, if single crystals are obtainable, provides definitive confirmation of the thienoquinoline backbone .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated. Reference analogous quinoline derivatives showing activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Advanced Research Questions
Q. How can contradictory data on solubility and stability be resolved during formulation studies?
- Methodological Answer : Perform kinetic solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) and stability tests under varied pH/temperature. Use DSC/TGA to identify polymorphic transitions. For discrepancies, cross-validate with HPLC-UV and LC-MS to detect degradation products. Stability-indicating methods (e.g., forced degradation under oxidative/UV conditions) are essential .
Q. What computational strategies are effective for predicting metabolic pathways and toxicity?
- Methodological Answer : Employ in silico tools:
- Metabolism : CYP450 isoform docking (AutoDock Vina) and metabolite prediction (Meteor Nexus).
- Toxicity : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity.
Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes) and Ames tests. Prioritize substituents (e.g., methoxy groups) that reduce CYP3A4-mediated oxidation .
Q. How can reaction byproducts from thiophene-annulation steps be minimized during synthesis?
- Methodological Answer : Optimize the annulation via:
- Catalyst screening : Transition metals (Pd/Cu) enhance regioselectivity.
- Solvent selection : Polar aprotic solvents (DMF) reduce thiophene dimerization.
Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2:1 thiophene:quinoline precursor ratio). Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound (>95% purity) .
Q. What strategies address low yields in carboxylation reactions at the quinoline-2-position?
- Methodological Answer : Use directed ortho-metalation (DoM) with LDA or TMP-Zn bases to activate the 2-position. Carboxylation via CO₂ insertion (Pd-catalyzed) or Kolbe-Schmitt reaction under high pressure (5–10 bar CO₂) improves yields to ~70%. Alternative routes: Ullmann coupling with pre-functionalized carboxylic acid moieties .
Q. How can impurities from methoxy-group demethylation be controlled during scale-up?
- Methodological Answer : Demethylation is pH- and temperature-dependent. Stabilize the methoxy group by:
- Protecting groups : Use Boc or TMS ethers during acidic/basic steps.
- Process control : Maintain pH 6–8 and temperatures <80°C.
Post-synthesis, employ preparative HPLC to remove residual demethylated impurities (<0.1% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
